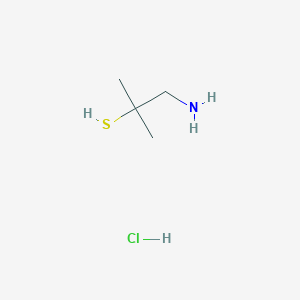

1-Amino-2-methyl-2-propanethiol hydrochloride

Description

Properties

IUPAC Name |

1-amino-2-methylpropane-2-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-4(2,6)3-5;/h6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCAFAKJYGDMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953917 | |

| Record name | 1-Amino-2-methylpropane-2-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32047-53-3 | |

| Record name | 2-Propanethiol, 1-amino-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32047-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-methyl-2-propanethiol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032047533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32047-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-2-methylpropane-2-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-methyl-2-propanethiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanethiol, 1-amino-2-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Amino-2-methyl-2-propanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a viable synthetic pathway for 1-Amino-2-methyl-2-propanethiol hydrochloride. The content herein is curated for an audience with a professional background in chemical synthesis and drug development, offering detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Introduction

1-Amino-2-methyl-2-propanethiol hydrochloride is a crucial building block in various pharmaceutical and chemical research applications. Its structure, featuring a primary amine and a tertiary thiol group, makes it a versatile intermediate for the synthesis of more complex molecules. This guide details a two-step synthesis route, commencing with the formation of a thiazolidine intermediate, followed by its subsequent ring-opening to yield the target compound.

Proposed Synthesis Pathway

The proposed synthesis follows a two-step sequence:

-

Step 1: Synthesis of 2,2-Dimethylthiazolidine from Cysteamine Hydrochloride and Acetone.

-

Step 2: Acid-Catalyzed Ring Opening of 2,2-Dimethylthiazolidine to yield 1-Amino-2-methyl-2-propanethiol hydrochloride.

This pathway offers a potentially efficient and scalable method for the preparation of the target compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis pathway.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Cysteamine Hydrochloride | C₂H₈ClNS | 113.61 | 156-57-0 |

| Acetone | C₃H₆O | 58.08 | 67-64-1 |

| 2,2-Dimethylthiazolidine | C₅H₁₁NS | 117.21 | 19351-18-9 |

| 1-Amino-2-methyl-2-propanethiol hydrochloride | C₄H₁₂ClNS | 141.66 | 32047-53-3 |

Table 2: Experimental Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Thiazolidine Formation | Cysteamine HCl, Acetone, NaOH | Cyclohexane | 81 | 10 | 82 | >99.5 |

| 2 | Ring Opening | 2,2-Dimethylthiazolidine, HCl | Water | Reflux | 4-6 (estimated) | Estimated >80 | >95 (estimated) |

Detailed Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylthiazolidine

This protocol is adapted from the procedure described in patent CN104910128A.[1]

Materials:

-

Cysteamine hydrochloride

-

Acetone

-

Sodium hydroxide (NaOH)

-

Cyclohexane

-

Reaction flask equipped with a reflux condenser and a Dean-Stark trap

-

Magnetic stirrer and heating mantle

Procedure:

-

To a reaction flask, add cyclohexane, cysteamine hydrochloride, and acetone. The molar ratio of cysteamine hydrochloride to acetone should be approximately 1:2, and the weight ratio of cysteamine hydrochloride to cyclohexane should be around 1:3.[1]

-

Slowly add a solution of sodium hydroxide to the mixture with stirring to neutralize the hydrochloride and adjust the pH to neutral.

-

Heat the mixture to 81°C to initiate reflux and facilitate azeotropic dehydration using the Dean-Stark trap to remove the water formed during the reaction.

-

Maintain the reaction at reflux for 10 hours.

-

After the reaction is complete, cool the mixture to 30°C.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

The filtrate is then subjected to distillation to recover the cyclohexane solvent.

-

The remaining residue is purified by vacuum distillation to obtain 2,2-dimethylthiazolidine as the final product.

Expected Outcome:

This procedure is reported to yield 2,2-dimethylthiazolidine with a purity of over 99.5% and a yield of approximately 82%.[1]

Step 2: Acid-Catalyzed Ring Opening to 1-Amino-2-methyl-2-propanethiol hydrochloride

This is a generalized protocol based on the known chemistry of thiazolidine ring-opening under acidic conditions.

Materials:

-

2,2-Dimethylthiazolidine

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Reaction flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethylthiazolidine in an aqueous solution of hydrochloric acid. A slight excess of HCl is recommended to ensure complete protonation and hydrolysis.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

-

After the reaction is complete, cool the solution to room temperature.

-

Remove the water and excess HCl under reduced pressure using a rotary evaporator.

-

The resulting crude solid is the hydrochloride salt of 1-Amino-2-methyl-2-propanethiol.

-

Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to purify the final product.

Expected Outcome:

This reaction is expected to proceed with a good yield, likely exceeding 80%, to provide 1-Amino-2-methyl-2-propanethiol hydrochloride as a crystalline solid.

Visualized Synthesis Pathway and Workflow

The following diagrams, generated using Graphviz, illustrate the synthesis pathway and the experimental workflow.

Caption: Overall synthesis pathway for 1-Amino-2-methyl-2-propanethiol hydrochloride.

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The described two-step synthesis pathway, involving the formation and subsequent acid-catalyzed ring-opening of 2,2-dimethylthiazolidine, presents a robust and well-defined route to 1-Amino-2-methyl-2-propanethiol hydrochloride. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling the efficient production of this important chemical intermediate. Further optimization of the ring-opening step could potentially lead to even higher yields and purity.

References

An In-depth Technical Guide to 1-Amino-2-methyl-2-propanethiol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methyl-2-propanethiol hydrochloride, more commonly known by its Walter Reed Army Institute of Research designation, WR-1065, is the active free thiol metabolite of the cytoprotective prodrug amifostine (Ethyol®).[1][2][3][4] Amifostine is an FDA-approved drug used to mitigate the toxic side effects of radiation therapy and chemotherapy in cancer patients.[1][3] The conversion of amifostine to WR-1065 is facilitated by the enzyme alkaline phosphatase, which is found on the surface of cell membranes.[4][5] This enzymatic dephosphorylation is a critical step in the bioactivation of the prodrug, leading to the formation of the pharmacologically active WR-1065.[5]

The primary interest in WR-1065 stems from its potent radioprotective and cytoprotective properties.[2][3] It is known to protect normal tissues from the damaging effects of ionizing radiation and certain chemotherapeutic agents, without diminishing the anti-tumor efficacy of these treatments.[6] This selective protection is a key area of research and is attributed to several mechanisms of action, including free radical scavenging and modulation of cellular signaling pathways.[7][8]

Chemical and Physical Properties

The hydrochloride salt of 1-Amino-2-methyl-2-propanethiol is a solid at room temperature.

| Property | Value | Source |

| IUPAC Name | 1-amino-2-methyl-2-propanethiol hydrochloride | |

| Synonyms | WR-1065, Amifostine thiol (hydrochloride) | [2][4] |

| CAS Number | 32047-53-3 | |

| Molecular Formula | C5H14N2S • 2HCl | [4] |

| Molecular Weight | 141.66 g/mol | |

| Physical Form | Solid | |

| Purity | ≥90% to 97% | [4] |

| Storage Temperature | Ambient or 4°C |

Mechanism of Action and Signaling Pathways

The protective effects of WR-1065 are multifaceted, involving both direct and indirect mechanisms.

3.1. Free Radical Scavenging: A primary and well-established mechanism of WR-1065 is its ability to act as a potent antioxidant.[3][7] As a free thiol, it can directly scavenge reactive oxygen species (ROS) generated by radiation and chemotherapy, thereby preventing damage to critical cellular components like DNA.[4][8] This scavenging activity is a key contributor to its radioprotective effects.

3.2. Modulation of DNA Damage Response and Repair: Beyond its antioxidant properties, WR-1065 actively influences cellular signaling pathways involved in the DNA damage response.[7] It has been shown to prevent both single and double-stranded DNA breaks induced by γ-radiation.[4]

3.3. Signaling Pathway Involvement: WR-1065 has been demonstrated to activate several key signaling pathways that contribute to its cytoprotective effects:

-

p53 Pathway: WR-1065 can activate the tumor suppressor protein p53.[2][7] This activation is thought to occur through a non-genotoxic pathway involving the c-Jun N-terminal kinase (JNK).[2] Activated p53 can then upregulate downstream targets like p21, which is involved in cell cycle control.[7]

-

NF-κB Pathway: The compound is also known to activate the NF-κB transcription factor.[7] This leads to an increase in the levels of the antioxidant enzyme manganese superoxide dismutase (MnSOD), further enhancing the cell's ability to cope with oxidative stress.[7][9]

-

Tip60 Acetyltransferase Activity: Research has shown that WR-1065 can increase the acetyltransferase activity of the Tip60 protein, both in vitro and in vivo.[7]

Caption: Signaling pathways modulated by WR-1065.

Pharmacokinetics

The pharmacokinetic profile of WR-1065 is complex and influenced by the administration route of its parent drug, amifostine.

4.1. Administration and Bioavailability: Amifostine can be administered intravenously (IV) or subcutaneously (SC).[1] While IV administration leads to higher plasma bioavailability of WR-1065, SC administration can result in equal or even greater concentrations of the active metabolite in tissues after 30 minutes.[1][5]

4.2. Plasma Concentration and Half-Life: Following IV administration of amifostine, plasma levels of WR-1065 peak rapidly and then decline in a bi-exponential manner.[1][5] In contrast, SC administration leads to a slower rise and an exponential decline in plasma WR-1065 levels.[1][5] The terminal half-life of WR-1065 in plasma has been reported to be approximately 7.3 to 90 minutes.[10][11]

| Parameter | Value | Species | Administration Route | Source |

| Amifostine Dose | 260 mg/m² | Cynomolgus Monkeys | IV and SC | [1][5] |

| WR-1065 Terminal Half-Life | 7.3 +/- 3.6 h | Humans | IV | [10] |

| WR-1065 Terminal Half-Life | 90 min | Rats | Not specified | [11] |

| Amifostine Clearance (CLam) | 107 L/h | Pediatric Patients | IV | [12] |

| Amifostine Volume of Distribution (VD) | 5.62 L | Pediatric Patients | IV | [12] |

| WR-1065 Clearance (CLWR) | 30.1 L/h | Pediatric Patients | IV | [12] |

Experimental Protocols

5.1. Analysis of WR-1065 in Plasma and Tissues: A common method for the quantitative analysis of WR-1065 involves high-performance liquid chromatography (HPLC).

-

Objective: To determine the concentration of WR-1065 in biological samples.

-

Methodology:

-

Sample Preparation: Plasma samples are typically reduced to convert any disulfide-bound WR-1065 to its free thiol form. This can be achieved by adding a reducing agent like tri-n-butyl phosphine.[5]

-

Chromatographic Separation: The samples are then subjected to reverse-phase HPLC to separate WR-1065 from other components.[1][5]

-

Detection: Detection can be achieved using fluorescence or electrochemical methods.[1][5] More recently, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been employed for higher sensitivity.[13]

-

-

Limit of Quantitation: The limit of quantitation for HPLC with fluorescence detection is around 10 µM, while UHPLC-MS/MS methods can achieve a much lower limit of 7.4 nM.[5][13]

Caption: Workflow for the analysis of WR-1065.

5.2. In Vitro Radioprotection Assay: Clonogenic cell survival assays are frequently used to assess the radioprotective effects of WR-1065.

-

Objective: To determine the ability of WR-1065 to protect cells from the cytotoxic effects of ionizing radiation.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., human colorectal carcinoma RKO36 cells) is cultured.[14]

-

Treatment: Cells are pre-incubated with WR-1065 (e.g., 4 mM for 30 minutes) before irradiation.[2][14]

-

Irradiation: Cells are exposed to a source of ionizing radiation, such as X-rays or iron ions.[14]

-

Colony Formation: After irradiation, cells are plated at a low density and allowed to grow for a period of time (e.g., 12 days) to form colonies.[7]

-

Quantification: The number of surviving colonies is counted, and the surviving fraction is calculated relative to untreated control cells.[7]

-

Applications in Drug Development

The unique properties of WR-1065 make it a compound of significant interest in drug development, particularly in the field of oncology.

-

Radioprotection: Its primary application is as a protectant for normal tissues during radiation therapy.[3][7]

-

Chemoprotection: WR-1065 has also been shown to protect against the toxicity of certain chemotherapeutic agents, including platinum-based drugs and taxanes.[3]

-

Enhancement of Anti-Tumor Efficacy: In some cancer cell types, WR-1065 has demonstrated the ability to enhance the effects of chemotherapeutics.[3]

-

Anticancer Prodrugs: Novel anticancer prodrugs are being developed by conjugating WR-1065 to polymers like thiol-PEG.[3]

Conclusion

1-Amino-2-methyl-2-propanethiol hydrochloride (WR-1065) is a pharmacologically active metabolite with significant cytoprotective and radioprotective properties. Its complex mechanism of action, involving both direct free radical scavenging and the modulation of key cellular signaling pathways, makes it a valuable tool in mitigating the side effects of cancer therapies. Ongoing research continues to explore its full therapeutic potential and to develop new strategies for its targeted delivery and application in clinical settings.

References

- 1. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. karger.com [karger.com]

- 6. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells [pubmed.ncbi.nlm.nih.gov]

- 7. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WR-1065, the active metabolite of amifostine, mitigates radiation-induced delayed genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Amino-2-methyl-2-propanethiol hydrochloride: From Historical Context to Modern Understanding

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-methyl-2-propanethiol hydrochloride, a member of the aminothiol class of compounds, holds potential interest in the field of radioprotection and antioxidant research. This technical guide provides a comprehensive overview of its discovery and history within the broader context of aminothiel development. It details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential biological activities and mechanisms of action based on related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and similar aminothiol compounds.

Introduction: The Dawn of Aminothiol Radioprotectors

The history of 1-Amino-2-methyl-2-propanethiol hydrochloride is intrinsically linked to the broader story of aminothiols as radioprotective agents. The quest for effective radioprotectors began in the mid-20th century, spurred by the advent of the atomic age and the increased use of ionizing radiation in medicine and industry. A significant breakthrough came with the discovery that cysteine, a naturally occurring amino acid containing a thiol group, and its decarboxylated derivative, cysteamine, could significantly protect mice against the lethal effects of X-rays. This pivotal finding opened the door to the systematic investigation of aminothiols as a promising class of radioprotective compounds.

Physicochemical Properties

A summary of the known physicochemical properties of 1-Amino-2-methyl-2-propanethiol hydrochloride is presented in Table 1. These data are compiled from various chemical supplier databases.[1][2][3][4][5][6][7][8]

| Property | Value |

| CAS Number | 32047-53-3 |

| Molecular Formula | C₄H₁₂ClNS |

| Molecular Weight | 141.66 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

| Storage Temperature | 2-8°C under an inert atmosphere |

| SMILES | CC(C)(S)CN.Cl |

| InChI Key | YZCAFAKJYGDMSY-UHFFFAOYSA-N |

Synthesis of 1-Amino-2-methyl-2-propanethiol hydrochloride

While a specific, published experimental protocol for the synthesis of 1-Amino-2-methyl-2-propanethiol hydrochloride is not available, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally similar aminothiols. A likely precursor is 2-amino-2-methyl-1-propanol, which can be converted to the target compound.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2-amino-2-methyl-1-propanol:

-

Chlorination of the primary alcohol: The hydroxyl group of 2-amino-2-methyl-1-propanol is replaced with a chlorine atom using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), to yield 1-chloro-2-methyl-2-propanamine hydrochloride.

-

ThiS-substitution: The resulting chloroalkane is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to introduce the thiol group, yielding 1-Amino-2-methyl-2-propanethiol. The final product is then isolated as its hydrochloride salt.

A workflow for this proposed synthesis is depicted in the following diagram:

Caption: Proposed synthetic workflow for 1-Amino-2-methyl-2-propanethiol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-amino-2-methyl-1-propanol

-

Thionyl chloride (SOCl₂)

-

Sodium hydrosulfide (NaSH)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

Step 1: Synthesis of 1-chloro-2-methyl-2-propanamine hydrochloride

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1 eq), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and slowly quench with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloro-2-methyl-2-propanamine, which can be converted to the hydrochloride salt by bubbling dry HCl gas through a solution in anhydrous diethyl ether.

Step 2: Synthesis of 1-Amino-2-methyl-2-propanethiol hydrochloride

-

In a round-bottom flask, dissolve 1-chloro-2-methyl-2-propanamine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a solution of sodium hydrosulfide (1.5 eq) in the same solvent to the flask.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and acidify with a hydrochloric acid solution.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford pure 1-Amino-2-methyl-2-propanethiol hydrochloride.

Biological Activity and Mechanism of Action

While specific biological data for 1-Amino-2-methyl-2-propanethiol hydrochloride are scarce in the scientific literature, its mechanism of action can be inferred from the well-established activities of other aminothiol radioprotectors.[9][10][11][12][13] The primary proposed mechanisms include:

-

Reactive Oxygen Species (ROS) Scavenging: The thiol group is a potent nucleophile and can directly neutralize harmful ROS generated by ionizing radiation, thereby preventing damage to critical cellular components like DNA, proteins, and lipids.

-

Hydrogen Atom Donation: The thiol group can donate a hydrogen atom to repair damaged biological molecules, effectively reversing the initial radiation-induced damage.

-

Mixed Disulfide Formation: The thiol can form mixed disulfides with cysteine residues in proteins, which may temporarily alter protein function in a way that confers radioprotection.

-

Induction of Hypoxia: Some aminothiols are thought to induce a state of transient hypoxia (low oxygen) in tissues, which makes them less sensitive to the damaging effects of radiation.

Based on studies of other novel aminothiol compounds, a potential signaling pathway involved in the radioprotective effects could involve the modulation of cellular stress response pathways.[9] For instance, aminothiols may influence the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the antioxidant response.

The proposed signaling pathway is illustrated below:

Caption: Proposed signaling pathway for the radioprotective effects of aminothiols.

Future Directions and Conclusion

1-Amino-2-methyl-2-propanethiol hydrochloride represents a structurally simple yet potentially significant molecule within the broader class of aminothiol radioprotectors. While its specific discovery and history are not well-documented, its chemical nature suggests a role as a potent antioxidant and a candidate for further investigation in the field of radioprotection.

Future research should focus on several key areas:

-

Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol, along with comprehensive spectroscopic characterization, are essential for making this compound more accessible to the research community.

-

In Vitro and In Vivo Efficacy Studies: Rigorous evaluation of its radioprotective effects in cell culture and animal models is necessary to quantify its efficacy and determine its therapeutic window.

-

Toxicology and Pharmacokinetic Profiling: A thorough assessment of its safety profile and how it is absorbed, distributed, metabolized, and excreted is crucial for any potential clinical development.

-

Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound will provide a deeper understanding of its biological activity and could inform the design of more potent and selective analogs.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 32047-53-3|1-Amino-2-methylpropane-2-thiol hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1-amino-2-methylpropane-2-thiol hydrochloride | 32047-53-3 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 32047-53-3[1-Amino-2-methylpropane-2-thiol hydrochloride 97%]- Jizhi Biochemical [acmec.com.cn]

- 8. 1-Amino-2-methyl-2-propanethiol hydrochloride | 32047-53-3 [sigmaaldrich.com]

- 9. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of intracellular thiol and polyamine levels on radioprotection by aminothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of aminothiol radioprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Growth Regulatory Activity of a Prototype Member of a New Family of Aminothiol Radioprotectors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Amino-2-methyl-2-propanethiol Hydrochloride

CAS Number: 32047-53-3

This technical guide provides a comprehensive overview of 1-Amino-2-methyl-2-propanethiol hydrochloride, a thiol-containing compound with potential applications in research and drug development. Given the limited publicly available data specific to this molecule, this guide leverages information on the broader class of aminothiols to contextualize its potential properties, mechanisms, and applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

1-Amino-2-methyl-2-propanethiol hydrochloride is a solid compound with the molecular formula C₄H₁₂ClNS and a molecular weight of 141.66 g/mol .[1] It is also known by the synonym Dimethylcysteamine Hydrochloride.[1] The available data from various suppliers indicates a purity of 95-98%. For optimal stability, it is recommended to store the compound at 4°C.[2][3]

| Property | Value | Source |

| CAS Number | 32047-53-3 | ChemScene[1] |

| Molecular Formula | C₄H₁₂ClNS | ChemScene[1] |

| Molecular Weight | 141.66 | ChemScene[1], Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2][3] |

| Purity | ≥95% - ≥98% | Sigma-Aldrich[2], ChemScene[1], Coolpharm Ltd[4] |

| Storage Temperature | 4°C | ChemScene[1], Sigma-Aldrich[2][3] |

| SMILES | CC(S)(C)CN.Cl | ChemScene[1] |

| InChI Key | YZCAFAKJYGDMSY-UHFFFAOYSA-N | Sigma-Aldrich[2][3] |

Synthesis

A general conceptual workflow for the synthesis of a substituted aminothiol is outlined below. This is a hypothetical pathway and would require optimization for the specific synthesis of 1-Amino-2-methyl-2-propanethiol.

Caption: Hypothetical synthesis workflow for 1-Amino-2-methyl-2-propanethiol hydrochloride.

Potential Applications and Biological Activity

Aminothiols as a class are extensively researched for their potential as radioprotective agents.[1] These compounds can mitigate the harmful effects of ionizing radiation on biological tissues. The thiol group is a key pharmacophore, acting as a potent antioxidant and free radical scavenger.

Radioprotection

The primary mechanism of radioprotection by aminothiols involves the scavenging of reactive oxygen species (ROS) generated by the radiolysis of water. This prevents damage to critical cellular components like DNA, proteins, and lipids. Other proposed mechanisms include the donation of a hydrogen atom to repair damaged DNA and the induction of a state of hypoxia in tissues.

A study on a novel aminothiol compound demonstrated its ability to improve the survival of mice exposed to lethal doses of γ-irradiation. This compound was shown to mitigate hematopoietic injury by preserving hematopoietic stem and progenitor cells and to prevent intestinal injury by protecting intestinal stem cells.

Drug Development

The development of novel aminothiols focuses on improving their pharmacological properties, such as enhancing oral bioavailability and reducing side effects like nausea and hypotension, which are common with first-generation radioprotectors like amifostine. The structural features of 1-Amino-2-methyl-2-propanethiol, with its compact tertiary carbon attached to the thiol group, may influence its reactivity and bioavailability. The thiol group's sensitivity is also being explored for targeted drug delivery systems.

Potential Signaling Pathway Involvement

While no studies have directly implicated 1-Amino-2-methyl-2-propanethiol hydrochloride in specific signaling pathways, research on other aminothiols suggests potential mechanisms of action at the cellular level.

One study on a novel aminothiol radioprotector indicated that it may suppress radiation-induced apoptosis through the p53 signaling pathway . Furthermore, this compound was found to decrease oxidative stress by upregulating the Nrf2 pathway , a key regulator of the cellular antioxidant response.

Caption: Potential signaling pathways modulated by aminothiols in radioprotection.

Experimental Protocols

Detailed experimental protocols for 1-Amino-2-methyl-2-propanethiol hydrochloride are not available in the public domain. However, a general protocol for evaluating the radioprotective efficacy of a novel aminothiol in a murine model is outlined below. This protocol is a composite based on methodologies described for similar compounds and should be adapted and optimized for specific experimental needs.

In Vivo Radioprotection Assay (Murine Model)

Objective: To assess the ability of an aminothiol compound to protect mice from lethal doses of total body irradiation (TBI).

Materials:

-

Test compound (1-Amino-2-methyl-2-propanethiol hydrochloride)

-

Sterile saline or other appropriate vehicle

-

C57BL/6 mice (8-10 weeks old)

-

Gamma irradiator (e.g., Cobalt-60 source)

-

Standard animal housing and care facilities

Procedure:

-

Dose-ranging study: Determine the maximum tolerated dose (MTD) of the test compound by administering escalating doses to small groups of mice and observing for signs of toxicity over a 7-day period.

-

Radioprotection study:

-

Divide mice into experimental groups (e.g., vehicle control + irradiation, test compound + irradiation).

-

Administer the test compound (at a predetermined dose, e.g., 0.5 x MTD) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a specified time before irradiation (e.g., 30-60 minutes).

-

Expose the mice to a lethal dose of TBI (e.g., 8-9 Gy).

-

Monitor the mice daily for 30 days for survival, body weight changes, and clinical signs of radiation sickness.

-

-

Data analysis:

-

Plot Kaplan-Meier survival curves and compare survival rates between groups using a log-rank test.

-

Analyze body weight changes over time.

-

Caption: Experimental workflow for in vivo radioprotection studies.

Safety Information

1-Amino-2-methyl-2-propanethiol hydrochloride is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

-

Hazard Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Signal Word: Danger.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-Amino-2-methyl-2-propanethiol hydrochloride is a member of the aminothiol class of compounds, which hold significant promise as radioprotective agents. While specific research on this particular molecule is limited, the broader understanding of aminothiols suggests its potential utility in mitigating radiation damage through antioxidant and free radical scavenging mechanisms. Further research is warranted to fully characterize its synthesis, biological activity, and potential therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related aminothiol compounds.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - ProQuest [proquest.com]

- 4. A new orally active, aminothiol radioprotector-free of nausea and hypotension side effects at its highest radioprotective doses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Amino-2-methylpropane-2-thiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

The compound with the common name 1-Amino-2-methyl-2-propanethiol hydrochloride is systematically named 1-amino-2-methylpropane-2-thiol hydrochloride according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-amino-2-methylpropane-2-thiol hydrochloride |

| CAS Number | 32047-53-3 |

| Molecular Formula | C₄H₁₂ClNS |

| Molecular Weight | 141.66 g/mol |

| Physical Form | Solid |

| Purity | Typically available at 95-97% |

| Storage Temperature | 4°C or ambient |

Data sourced from commercial supplier information.

Putative Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 1-Amino-2-methylpropane-2-thiol hydrochloride is not explicitly described in readily accessible scientific literature or patents. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of aminothiols. One potential pathway involves the reduction of a corresponding nitro compound.

Conceptual Experimental Protocol: Synthesis via Reduction of a Nitro Intermediate

This protocol is a hypothetical pathway and would require optimization and experimental verification.

Step 1: Synthesis of 2-Methyl-2-nitropropane

2-Methyl-2-nitropropane can be synthesized from tert-butylamine through oxidation. A detailed procedure for a similar transformation is available in Organic Syntheses.

Step 2: Synthesis of 1-Nitro-2-methyl-2-propanethiol

This step would involve the introduction of a thiol group. A potential method could be the reaction of a suitable precursor with a sulfur nucleophile.

Step 3: Reduction of the Nitro Group

The nitro group of 1-nitro-2-methyl-2-propanethiol would then be reduced to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid combinations (e.g., tin and hydrochloric acid).

Step 4: Formation of the Hydrochloride Salt

The resulting 1-Amino-2-methyl-2-propanethiol would be treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which can then be isolated by filtration and dried.

Workflow Diagram for Conceptual Synthesis

An In-depth Technical Guide to 1-Amino-2-methyl-2-propanethiol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for 1-Amino-2-methyl-2-propanethiol hydrochloride. It is intended for informational purposes for a technical audience. A significant portion of detailed experimental data for this specific compound is not publicly available. This guide also provides general information about the broader class of aminothiols to offer context where specific data is lacking.

Introduction

1-Amino-2-methyl-2-propanethiol hydrochloride is a chemical compound belonging to the aminothiol class. Aminothiols are characterized by the presence of both an amine (-NH2) and a thiol (-SH) functional group. This class of compounds has been the subject of considerable research, particularly for their potential applications in medicine and materials science. The hydrochloride salt form generally enhances the stability and solubility of the parent compound.

This guide provides a summary of the core structural and physicochemical properties of 1-Amino-2-methyl-2-propanethiol hydrochloride, alongside a discussion of the general synthesis, characterization, and biological activities associated with aminothiols.

Chemical Structure and Properties

The fundamental structure of 1-Amino-2-methyl-2-propanethiol hydrochloride comprises a propane backbone substituted with an amino group at the first carbon and a thiol group at the second carbon, which also bears two methyl groups.

Chemical Structure:

Unveiling 1-Amino-2-methyl-2-propanethiol Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 1-Amino-2-methyl-2-propanethiol hydrochloride. This document outlines the known synonyms, chemical properties, and potential applications of this compound, with a focus on presenting structured data and outlining experimental contexts where available.

Chemical Identity and Synonyms

1-Amino-2-methyl-2-propanethiol hydrochloride is a thiol compound that has garnered interest in various research fields. To ensure clarity and aid in literature searches, a compilation of its known synonyms and identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | 1-amino-2-methylpropane-2-thiol hydrochloride |

| CAS Number | 32047-53-3 |

| Molecular Formula | C₄H₁₂ClNS |

| Molecular Weight | 141.66 g/mol |

| Synonyms | 1-amino-2-methylpropane-2-thiol hydrochloride |

Physicochemical Properties

Understanding the physicochemical properties of 1-Amino-2-methyl-2-propanethiol hydrochloride is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Physical State | Solid | [Vendor Data] |

| Solubility | Data not readily available in public sources | |

| Melting Point | Data not readily available in public sources | |

| Boiling Point | Data not readily available in public sources |

Potential Applications in Research and Drug Development

While specific, in-depth research on the biological activities of 1-Amino-2-methyl-2-propanethiol hydrochloride is limited in publicly accessible literature, its chemical structure as an aminothiol suggests potential applications in areas where redox modulation is relevant. Aminothiols, as a class of compounds, are known for their antioxidant properties and their role in cellular signaling pathways.

Role in Synthesis of Bioactive Molecules

One documented application of 1-Amino-2-methyl-2-propanethiol hydrochloride is as a reactant in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of alpha-adrenergic receptor antagonists. This suggests its utility as a building block in medicinal chemistry for creating novel therapeutic agents.

Potential as a Radioprotective Agent

Aminothiols are a well-known class of radioprotective agents. Their mechanism of action is often attributed to their ability to scavenge free radicals generated by ionizing radiation, thereby protecting cells from DNA damage and apoptosis. While direct studies on 1-Amino-2-methyl-2-propanethiol hydrochloride as a radioprotector are not widely published, its structural similarity to other radioprotective aminothiols warrants investigation into this potential application.

Cellular Signaling Pathways of Aminothiols

The biological effects of aminothiols are intrinsically linked to their interaction with cellular signaling pathways, particularly those sensitive to the cellular redox state.

Redox Homeostasis and Antioxidant Defense

Aminothiols can influence the intracellular redox environment. The thiol group (-SH) can participate in redox reactions, neutralizing reactive oxygen species (ROS) and thereby mitigating oxidative stress. This can impact a multitude of downstream signaling cascades.

Caption: General antioxidant mechanism of aminothiols.

Modulation of Transcription Factors

Several transcription factors, such as NF-κB and AP-1, are redox-sensitive. By altering the cellular redox state, aminothiols could indirectly modulate the activity of these transcription factors and the expression of their target genes, which are often involved in inflammation, cell survival, and proliferation.

Caption: Influence of aminothiols on redox-sensitive transcription.

Experimental Protocols

In Vitro Antioxidant Activity Assay (Example: DPPH Assay)

This protocol provides a general framework for assessing the free radical scavenging activity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of 1-Amino-2-methyl-2-propanethiol hydrochloride in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the test compound to different wells.

-

Add the DPPH solution to each well.

-

Include a control group with the solvent and DPPH solution only.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Caption: Workflow for a DPPH antioxidant assay.

Conclusion and Future Directions

1-Amino-2-methyl-2-propanethiol hydrochloride presents an interesting scaffold for further investigation, particularly in the realms of medicinal chemistry and radiobiology. While current publicly available data is limited, its structural features suggest a potential for biological activity. Future research should focus on:

-

Comprehensive biological screening: To identify specific cellular targets and pharmacological effects.

-

Mechanistic studies: To elucidate the precise signaling pathways modulated by this compound.

-

In vivo efficacy and toxicology studies: To assess its potential as a therapeutic agent in animal models.

This technical guide provides a foundational understanding of 1-Amino-2-methyl-2-propanethiol hydrochloride, intended to stimulate and support further research into its properties and applications.

In-Depth Technical Guide: 1-Amino-2-methyl-2-propanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methyl-2-propanethiol hydrochloride, also known as dimethylcysteamine hydrochloride, is a sulfur-containing organic compound with the chemical formula C4H12ClNS. As a member of the aminothiol class of molecules, it holds potential for investigation in various biomedical applications, particularly those leveraging the nucleophilic and antioxidant properties of the thiol group. This technical guide provides a comprehensive review of the available scientific literature on 1-Amino-2-methyl-2-propanethiol hydrochloride, focusing on its chemical properties, synthesis, and potential mechanisms of action based on related aminothiol compounds. It is important to note that while the synthesis of this compound is documented, there is a significant lack of published research on its specific biological activities, pharmacology, and toxicology. Therefore, much of the discussion on its potential applications and mechanisms is extrapolated from studies on structurally similar and well-researched aminothiols such as cysteamine and amifostine.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Amino-2-methyl-2-propanethiol hydrochloride is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 32047-53-3 | [1][2][3] |

| Molecular Formula | C4H12ClNS | [1] |

| Molecular Weight | 141.66 g/mol | [1] |

| Appearance | White or white crystalline powder/Solid | [3] |

| Purity | ≥95-97% | [2] |

| Melting Point | 202-203 °C | [3] |

| Boiling Point | 146.2 °C at 760 mmHg | [3] |

| Density | 0.936 g/cm³ | [3] |

| Flash Point | 42.2 °C | [3] |

| Solubility | Soluble in water | |

| Storage | 4°C, stored under nitrogen | [1] |

| SMILES | CC(S)(C)CN.Cl | [1] |

| InChI Key | YZCAFAKJYGDMSY-UHFFFAOYSA-N |

Synthesis

The synthesis of 1-Amino-2-methyl-2-propanethiol hydrochloride has been described in the scientific literature. A key reference for its preparation is found in the Journal of the American Chemical Society, 2002, Vol. 124, p. 4666-4677. While the full experimental details from this specific publication are not publicly available through general searches, a synthetic route has been reported involving the reaction with hydrogen chloride in water at 115°C for 40 hours.[4][5]

A generalized workflow for the synthesis of aminothiols often involves the conversion of an amino alcohol to a thioacetate followed by hydrolysis, or the reaction of an aziridine with a sulfur nucleophile. The specific protocol for 1-Amino-2-methyl-2-propanethiol hydrochloride would require access to the detailed experimental section of the cited literature.

Below is a conceptual workflow for a plausible synthesis of 1-Amino-2-methyl-2-propanethiol hydrochloride, based on common organic chemistry principles for the formation of aminothiols.

Caption: Conceptual synthesis workflow for 1-Amino-2-methyl-2-propanethiol hydrochloride.

Potential Mechanism of Action and Biological Relevance

Due to the absence of specific studies on 1-Amino-2-methyl-2-propanethiol hydrochloride, its potential mechanism of action and biological relevance are inferred from the well-established activities of other aminothiols, particularly in the context of radioprotection and antioxidant activity.

Aminothiols are known to mitigate the damaging effects of ionizing radiation and oxidative stress through several mechanisms:

-

Scavenging of Reactive Oxygen Species (ROS): The thiol group (-SH) is a potent nucleophile and can directly react with and neutralize harmful ROS, such as hydroxyl radicals (•OH), which are generated by the radiolysis of water and are major contributors to cellular damage.[6]

-

Hydrogen Atom Donation: The thiol group can donate a hydrogen atom to repair damaged biomolecules, such as DNA radicals, thereby restoring their original structure and function.

-

Mixed Disulfide Formation: Aminothiols can form mixed disulfides with cysteine residues in proteins and with glutathione (GSH), a major endogenous antioxidant. This interaction can protect critical protein thiols from irreversible oxidation and can also influence cellular redox signaling pathways.[4][7]

-

Induction of Hypoxia: Some aminothiols are thought to induce a temporary state of hypoxia (low oxygen) in tissues, which can make them less sensitive to the damaging effects of radiation.

The diagram below illustrates the general signaling pathway and mechanisms of action for aminothiol radioprotectants.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1-Amino-2-methyl-2-propanethiol hydrochloride | 32047-53-3 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. DIMETHYLCYSTEAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HistCite - main: Szybalski [garfield.library.upenn.edu]

An In-depth Technical Guide to 1-Amino-2-methyl-2-propanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-methyl-2-propanethiol hydrochloride is a thiol-containing compound with potential applications in research and drug development, particularly in the field of radioprotection. This technical guide provides a comprehensive overview of its key chemical and physical properties, alongside a discussion of the known pharmacological context of aminothiols. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this guide also outlines general experimental protocols and signaling pathways relevant to the broader class of aminothiols to provide a foundational framework for future research.

Chemical and Physical Properties

1-Amino-2-methyl-2-propanethiol hydrochloride, with the CAS number 32047-53-3, is the hydrochloride salt of the parent aminothiol. The hydrochloride form generally enhances the stability and water solubility of the compound. A summary of its known and predicted properties is presented below.

| Property | Value | Source |

| Molecular Formula | C4H12ClNS | [1] |

| Molecular Weight | 141.66 g/mol | [2] |

| IUPAC Name | 1-amino-2-methyl-2-propanethiol hydrochloride | [1] |

| Synonyms | 1-amino-2-methylpropane-2-thiol hydrochloride | [2] |

| CAS Number | 32047-53-3 | [1][2] |

| Physical Form | Solid | [1][2] |

| Melting Point | 243 °C | [3] |

| InChI Key | YZCAFAKJYGDMSY-UHFFFAOYSA-N | [1][2] |

| Purity | 95% - 97% (as commercially available) | [1][2] |

| Storage Temperature | Ambient or 4°C | [1][2] |

Spectral Data (Predicted)

13C NMR Spectrum (Predicted)

A predicted 13C NMR spectrum can be found in spectral databases.[3]

1H NMR Spectrum (Predicted)

Predicted 1H NMR spectral data is available through chemical databases and can be used as a reference for experimental validation.

Pharmacological Context: Aminothiols as Radioprotectors

Aminothiols are a well-studied class of compounds known for their radioprotective effects. Their mechanism of action is multifaceted and is thought to involve several key processes that mitigate the damaging effects of ionizing radiation on biological tissues.

Mechanism of Action

The protective effects of aminothiols are attributed to their ability to:

-

Scavenge Free Radicals: Ionizing radiation leads to the radiolysis of water, generating highly reactive free radicals such as hydroxyl radicals (•OH). Aminothiols can directly scavenge these radicals, neutralizing them before they can damage critical cellular components like DNA, proteins, and lipids.[4]

-

Donate Hydrogen Atoms: The thiol group (-SH) in these compounds can donate a hydrogen atom to repair damaged biomolecules, effectively reversing some of the initial radiation-induced damage.[4]

-

Induce Hypoxia: Some aminothiols can induce a temporary state of low oxygen tension (hypoxia) in tissues. Since oxygen is a potent radiosensitizer, this reduction in oxygen availability can make cells more resistant to radiation damage.

-

Interact with DNA: The amino group(s) in these molecules are typically protonated at physiological pH, carrying a positive charge. This allows them to electrostatically interact with the negatively charged phosphate backbone of DNA.[5] This binding can stabilize the DNA structure and shield it from radiation-induced damage.[5]

Signaling Pathways in Radioprotection

While specific signaling pathways for 1-Amino-2-methyl-2-propanethiol hydrochloride have not been elucidated, research on other radioprotective agents suggests the involvement of pathways that regulate cellular stress responses, DNA repair, and apoptosis. For instance, the activation of the Akt/NF-κB signaling pathway has been shown to confer radioprotection to intestinal epithelium.

Logical Flow of Aminothiol Radioprotection:

Caption: General mechanisms of aminothiol-mediated radioprotection.

Experimental Protocols

Detailed and validated experimental protocols for 1-Amino-2-methyl-2-propanethiol hydrochloride are not currently published. The following sections provide generalized methodologies for key experiments that would be essential for its characterization and evaluation.

Synthesis of 2-Amino-2-methylpropane-1-thiol Hydrochloride (A Related Compound)

A general procedure for the synthesis of the related compound, 2-amino-2-methylpropane-1-thiol hydrochloride, can be adapted from known methods for similar aminothiols. One potential route involves the conversion of an appropriate starting material, such as 2-amino-2-methyl-1-propanol, through a series of steps to introduce the thiol functionality. A hypothetical workflow is presented below.

Hypothetical Synthesis Workflow:

Caption: A potential synthetic route for a related aminothiol.

Antioxidant Capacity Assay (DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Preparation of Test Compound Solutions: Prepare a series of dilutions of 1-Amino-2-methyl-2-propanethiol hydrochloride in the same solvent as the DPPH solution.

-

Reaction: In a microplate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. Include a control with the solvent only and a positive control with a known antioxidant (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at the maximum wavelength of DPPH.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

DPPH Assay Workflow:

References

- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-Amino-2-methylpropan-2-ol(2854-16-2) 1H NMR spectrum [chemicalbook.com]

- 5. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Amino-2-methyl-2-propanethiol Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methyl-2-propanethiol hydrochloride is a bifunctional organic compound containing both a primary amine and a tertiary thiol group. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems. The hydrochloride salt form enhances the stability and handling of the otherwise readily oxidizable free aminothiol. In synthetic applications, the free base is typically generated in situ or used directly in reactions where the acidic conditions of the hydrochloride are tolerated or buffered. The primary application of this reagent lies in the synthesis of substituted thiazolidine derivatives, which are important scaffolds in medicinal chemistry.

Primary Application: Synthesis of 5,5-Dimethylthiazolidines

The most prominent application of 1-Amino-2-methyl-2-propanethiol hydrochloride is in the synthesis of 5,5-dimethylthiazolidine derivatives. This is achieved through a cyclocondensation reaction with various aldehydes and ketones. The reaction involves the nucleophilic attack of the amino and thiol groups onto the carbonyl carbon, followed by dehydration to form the five-membered thiazolidine ring. The gem-dimethyl substitution at the 5-position of the resulting thiazolidine ring can impart specific conformational properties and metabolic stability to the molecule, which is often desirable in drug design.

Representative Experimental Protocol: Synthesis of 2-Aryl-5,5-dimethylthiazolidine

Objective: To provide a general procedure for the synthesis of a 2-aryl-5,5-dimethylthiazolidine from 1-Amino-2-methyl-2-propanethiol hydrochloride and an aromatic aldehyde.

Reaction Scheme:

Caption: General reaction for the synthesis of 2-Aryl-5,5-dimethylthiazolidine.

Materials:

-

1-Amino-2-methyl-2-propanethiol hydrochloride

-

Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

-

Triethylamine (Et₃N)

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Amino-2-methyl-2-propanethiol hydrochloride (1.0 eq).

-

Add absolute ethanol (20 mL) to dissolve the starting material.

-

To this solution, add the substituted aromatic aldehyde (1.0 eq).

-

Add triethylamine (1.1 eq) dropwise to the reaction mixture. The triethylamine serves to neutralize the hydrochloride and catalyze the reaction.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-5,5-dimethylthiazolidine.

Illustrative Quantitative Data

The following table presents hypothetical yield data for the synthesis of various 2-aryl-5,5-dimethylthiazolidines based on the general protocol described above. Note: This data is representative and not derived from a specific cited publication.

| Entry | Aromatic Aldehyde (ArCHO) | Product | Molecular Formula | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-5,5-dimethylthiazolidine | C₁₁H₁₅NS | 85 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,5-dimethylthiazolidine | C₁₁H₁₄ClNS | 82 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5,5-dimethylthiazolidine | C₁₂H₁₇NOS | 88 |

| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-5,5-dimethylthiazolidine | C₁₅H₁₇NS | 79 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a 2-aryl-5,5-dimethylthiazolidine.

Caption: Workflow for the synthesis of 2-Aryl-5,5-dimethylthiazolidines.

Proposed Reaction Mechanism

The formation of the thiazolidine ring proceeds through a well-established mechanism involving imine formation and subsequent intramolecular cyclization.

Caption: Mechanism of thiazolidine formation from an aminothiol and an aldehyde.

Disclaimer: The experimental protocol and quantitative data provided are representative examples to illustrate the potential application of 1-Amino-2-methyl-2-propanethiol hydrochloride. Specific reaction conditions may need to be optimized for different substrates. Researchers should always consult peer-reviewed literature for detailed procedures when available and conduct appropriate safety assessments before performing any chemical synthesis.

The Versatility of 1-Amino-2-methyl-2-propanethiol Hydrochloride in Polymer Chemistry: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Amino-2-methyl-2-propanethiol hydrochloride is a bifunctional molecule containing both a primary amine and a tertiary thiol group. This unique structure makes it a valuable building block in polymer chemistry, offering routes to functional polymers with potential applications in drug delivery, biocompatible materials, and other advanced biomedical fields. The presence of the thiol group allows for its use as a chain transfer agent in radical polymerizations to control molecular weight, while both the amine and thiol functionalities can be utilized for post-polymerization modification, enabling the introduction of specific chemical moieties or for cross-linking purposes.

Application Notes

The primary application of 1-Amino-2-methyl-2-propanethiol hydrochloride in polymer chemistry stems from the reactivity of its thiol group as a chain transfer agent. In radical polymerization, chain transfer agents are crucial for controlling the molecular weight of the resulting polymers. Thiols are well-known for their effectiveness in this role. The general mechanism involves the transfer of a hydrogen atom from the thiol to the growing polymer radical, terminating that chain and creating a thiyl radical which can then initiate a new polymer chain. This process leads to the formation of polymers with lower molecular weights than would be obtained in the absence of a chain transfer agent.

The resulting polymers will possess thiol end-groups, which are amenable to further chemical modifications. This "end-functionalization" is a powerful tool for creating block copolymers, attaching targeting ligands for drug delivery, or for surface immobilization.

Furthermore, the primary amine group on 1-Amino-2-methyl-2-propanethiol hydrochloride provides an additional site for chemical conjugation, either before or after polymerization. This dual functionality allows for the synthesis of complex polymer architectures and materials with tailored properties.

Key Applications in Polymer Chemistry

| Application Area | Description |

| Molecular Weight Control | Utilized as a chain transfer agent in radical polymerization to regulate the molecular weight of polymers such as polyacrylates and polystyrenes. |

| Thiol-Functionalized Polymers | Synthesis of polymers with terminal thiol groups, which can be used for subsequent "click" chemistry reactions, disulfide bond formation for creating degradable hydrogels, or for conjugation to biomolecules. |

| Drug Delivery Systems | The thiol and amine groups can be used to attach drugs or targeting moieties to the polymer backbone, creating sophisticated drug delivery vehicles. |

| Biocompatible Materials | Incorporation of this aminothiol can enhance the biocompatibility of polymers for use in tissue engineering and medical implants. |

Experimental Protocols

Protocol 1: Use as a Chain Transfer Agent in Emulsion Polymerization of Methyl Methacrylate

This protocol describes a typical emulsion polymerization of methyl methacrylate where 1-Amino-2-methyl-2-propanethiol hydrochloride is used to control the polymer's molecular weight.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Sodium dodecyl sulfate (SDS)

-

Potassium persulfate (KPS)

-

1-Amino-2-methyl-2-propanethiol hydrochloride

-

Deionized water

-

Nitrogen gas

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 100 mL of deionized water and 0.5 g of SDS.

-

Purge the system with nitrogen for 30 minutes to remove oxygen.

-

Add 10 g of MMA and the desired amount of 1-Amino-2-methyl-2-propanethiol hydrochloride (e.g., 0.1 g for a target molecular weight).

-

Heat the mixture to 70°C with constant stirring.

-

Dissolve 0.1 g of KPS in 5 mL of deionized water and add it to the reaction mixture to initiate polymerization.

-

Maintain the reaction at 70°C for 4 hours.

-

Cool the reaction to room temperature.

-

The resulting polymer latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator.

-

The polymer can be isolated by freeze-drying.

Characterization:

-

Molecular Weight: Determined by gel permeation chromatography (GPC).

-

Polymer Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Protocol 2: Post-Polymerization Modification of a Thiol-Terminated Polymer

This protocol outlines the functionalization of a thiol-terminated polymer, synthesized using 1-Amino-2-methyl-2-propanethiol hydrochloride as a chain transfer agent, with a maleimide-functionalized molecule (e.g., a fluorescent dye or a drug).

Materials:

-

Thiol-terminated polymer (synthesized as in Protocol 1)

-

Maleimide-functionalized molecule

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas

Procedure:

-

Dissolve the thiol-terminated polymer in DMF in a round-bottom flask.

-

Purge the solution with nitrogen for 20 minutes.

-

Add a 1.2 molar excess of the maleimide-functionalized molecule to the polymer solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

-

The functionalized polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether or methanol) and subsequent washing to remove the excess maleimide reagent.

-

Dry the purified polymer under vacuum.

Characterization:

-

Successful Conjugation: Confirmed by UV-Vis spectroscopy (if the attached molecule is chromophoric) or by NMR spectroscopy.

-

Purity: Assessed by GPC to ensure no significant changes in the polymer's molecular weight distribution.

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the key chemical pathways.

Application Notes and Protocols: 1-Amino-2-methyl-2-propanethiol Hydrochloride as a Molecular Weight Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methyl-2-propanethiol hydrochloride is a thiol-containing compound that can function as a chain transfer agent (CTA) in free radical polymerization processes. Its primary application in this context is the regulation and control of polymer molecular weight. By introducing this agent into a polymerization reaction, it is possible to predictably reduce the average molecular weight of the resulting polymer chains. This control is crucial in the synthesis of polymers for various applications, including drug delivery systems, medical devices, and other biomedical materials where precise polymer characteristics are paramount.

The functionality of 1-Amino-2-methyl-2-propanethiol hydrochloride as a molecular weight regulator stems from the labile sulfur-hydrogen bond in the thiol group. During polymerization, this thiol group can readily donate a hydrogen atom to a growing polymer radical, effectively terminating that chain. The resulting thiyl radical is then capable of initiating a new polymer chain. This process of chain transfer competes with the propagation of the polymer chain, and the extent of this competition dictates the final molecular weight of the polymer. The presence of an amino group and a hydrochloride salt form can also influence its solubility and reactivity in different polymerization media.

Principle of Operation: Chain Transfer Mechanism

The role of 1-Amino-2-methyl-2-propanethiol hydrochloride as a molecular weight regulator is best understood through the mechanism of chain transfer in radical polymerization. The thiol group (-SH) acts as the active site for this process.

A generalized workflow for utilizing a chain transfer agent in polymerization is depicted below:

Caption: Experimental workflow for polymerization with a chain transfer agent.

The chain transfer constant (Ctr) is a critical parameter that quantifies the efficiency of a chain transfer agent. It is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). A higher Ctr value indicates a more effective molecular weight regulator.

Experimental Protocols

The following is a generalized protocol for evaluating the effect of 1-Amino-2-methyl-2-propanethiol hydrochloride as a molecular weight regulator in a free radical polymerization. This protocol should be adapted and optimized for specific monomers and reaction conditions.

Materials and Equipment

-

Monomer (e.g., N-isopropylacrylamide, methyl methacrylate)

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-